3-Ethylpyrazin-2(1H)-on

Übersicht

Beschreibung

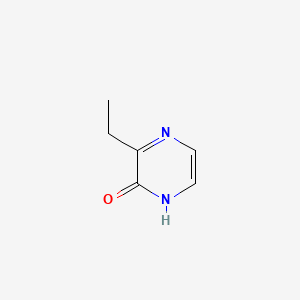

3-Ethylpyrazin-2(1h)-one is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Wissenschaftliche Forschungsanwendungen

Organische Synthese

3-Ethylpyrazin-2(1H)-on dient als vielseitiges Grundgerüst in der organischen Synthese. Seine Struktur ermöglicht verschiedene Substitutionen, wodurch es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer organischer Moleküle wird. Forscher haben zahlreiche synthetische Methoden entwickelt, um diese Verbindung zu manipulieren, was ihre Anwendbarkeit bei der Herstellung verschiedener molekularer Architekturen erweitert hat .

Arzneimittelentwicklung

Aufgrund seiner strukturellen Vielseitigkeit wird this compound auch in der Arzneimittelentwicklung eingesetzt. Es kann als Grundstruktur für pharmakologisch aktive Verbindungen dienen. Die Modifikationen an seinem Grundgerüst können zur Entdeckung neuer Medikamente mit potenziellen therapeutischen Anwendungen führen .

Biologische Aktivität

Die Verbindung zeigt vielfältige biologische Aktivitäten. Ihre Derivate wurden auf ihre Reaktivität und biologischen Anwendungen hin untersucht und zeigen vielversprechende Ergebnisse in verschiedenen Bereichen wie antimikrobielle, antimykotische und Antikrebsaktivitäten .

Krebstherapie

In der Krebsforschung wurden Derivate von this compound als potenzielle Inhibitoren von Fibroblastenwachstumsfaktorrezeptoren (FGFRs) bewertet. Eine abnorme Aktivierung von FGFR-Signalwegen ist mit verschiedenen Krebsarten assoziiert, und die gezielte Ansprache von FGFRs ist eine attraktive Strategie für die Krebstherapie. Einige Derivate haben potente Aktivitäten gegen FGFR1, 2 und 3 gezeigt, die das Wachstum von Krebszellen hemmen und Apoptose induzieren .

Optimierung von Leitstrukturen

Das geringe Molekulargewicht und die potente Aktivität bestimmter Derivate von this compound machen sie zu attraktiven Leitstrukturen in der Arzneimittelforschung. Sie bieten einen guten Ausgangspunkt für die Optimierung neuer Medikamente, insbesondere im Kontext von gezielten Krebstherapien .

Signaltransduktionsstudien

Die FGF-FGFR-Achse, an der Derivate von this compound beteiligt sind, spielt eine entscheidende Rolle in Signaltransduktionswegen, die die Organentwicklung, Zellproliferation und -migration regulieren. Die Untersuchung dieser Derivate hilft, diese Signalwege zu verstehen und kann zur Entwicklung von Behandlungen für Krankheiten führen, bei denen diese Signalwege dysreguliert sind .

Wirkmechanismus

Target of Action

The primary targets of 3-Ethylpyrazin-2(1h)-one are currently unknown. Pyrazine derivatives have been studied for their potential biological applications

Mode of Action

Pyrazine derivatives are known to have diverse biological activities , suggesting that they may interact with multiple targets and induce various changes in cellular processes.

Result of Action

Given the diverse biological activities of pyrazine derivatives , it is plausible that 3-Ethylpyrazin-2(1h)-one could have multiple effects at the molecular and cellular levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Ethylpyrazin-2(1h)-one can be synthesized through the condensation of ethylenediamine with 2,3-pentanedione . This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the pyrazine ring.

Industrial Production Methods

Industrial production of 3-Ethylpyrazin-2(1h)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethylpyrazin-2(1h)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert 3-Ethylpyrazin-2(1h)-one to its reduced forms.

Substitution: The nitrogen atoms in the pyrazine ring can participate in substitution reactions, leading to the formation of substituted pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under

Biologische Aktivität

3-Ethylpyrazin-2(1H)-one is a heterocyclic compound with a pyrazine ring structure that has garnered attention for its potential biological activities. This article explores the biological properties of 3-Ethylpyrazin-2(1H)-one, including its antimicrobial, anticancer, and other therapeutic effects, supported by research findings and case studies.

The molecular formula of 3-Ethylpyrazin-2(1H)-one is , with a molecular weight of approximately 136.15 g/mol. Its structure includes an ethyl group at the 3-position and a carbonyl group at the 2-position of the pyrazine ring, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 3-Ethylpyrazin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-Ethylpyrazin-2(1H)-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest that the compound has potential as a lead candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of 3-Ethylpyrazin-2(1H)-one. In cell line assays, it has shown promise in inhibiting the proliferation of cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 3-Ethylpyrazin-2(1H)-one resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis, suggesting its potential utility in cancer therapy.

The biological activity of 3-Ethylpyrazin-2(1H)-one may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Cell Signaling Modulation : There is evidence that it may modulate cellular signaling pathways related to inflammation and cell growth.

Synthesis and Derivatives

The synthesis of 3-Ethylpyrazin-2(1H)-one can be achieved through various methods, including cyclization reactions involving ethyl acetoacetate and hydrazine derivatives. Additionally, structural analogs have been synthesized to enhance biological activity.

Table 2: Structural Analogues and Their Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-5-chloro-1-ethylpyrazin-2(1H)-one | Chlorine substitution at position 5 | Antimicrobial |

| 5-Methyl-3-ethylpyrazin-2(1H)-one | Methyl substitution at position 5 | Anticancer |

These derivatives are being studied for their enhanced efficacy and specificity against various pathogens and cancer types.

Eigenschaften

IUPAC Name |

3-ethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-6(9)8-4-3-7-5/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXFUKQCOMJBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180380 | |

| Record name | 3-Ethyl-(1H)-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25680-54-0 | |

| Record name | 3-Ethyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25680-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-(1H)-pyrazin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-(1H)-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-(1H)-pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.